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A Comparative Guide to the Potency of N6-Cyclohexyladenosine Across Species

For researchers, scientists, and drug development professionals, understanding the species-

specific potency of adenosine receptor agonists is critical for the accurate interpretation of

experimental data and the successful translation of preclinical findings. N6-
Cyclohexyladenosine (CHA), a well-known A1 adenosine receptor agonist, is frequently used

as a pharmacological tool. This guide provides a comparative overview of its potency across

different species, supported by available experimental data.

Quantitative Comparison of N6-
Cyclohexyladenosine Potency
The potency of N6-Cyclohexyladenosine (CHA) is primarily characterized by its high affinity

for the A1 adenosine receptor. However, its binding affinity (Ki) and functional potency (EC50)

can vary across different species and adenosine receptor subtypes. The following table

summarizes the available quantitative data for CHA. It is important to note that a complete

dataset for all species and receptor subtypes is not available in the current literature,

highlighting a gap in comparative pharmacology.
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Species
Receptor
Subtype

Parameter Value (nM) Reference(s)

Rat A1 Ki 0.6 - 1.4 [1]

Bovine A1 Kd 0.7

Guinea Pig A1 Kd 6

Bovine A1 EC50 280 [2]

General A1 EC50 8.2 [3]

Rat A2A Ki > R-PIA [4]

Human A2A Ki > R-PIA [5]

Note: "General" refers to a commonly cited value where the specific species for the assay was

not detailed in the source. "> R-PIA" indicates that the affinity of CHA is lower than that of R-

Phenylisopropyladenosine.

Data for mouse adenosine receptors and for the A2B and A3 receptors for CHA across all three

species (human, rat, and mouse) are not readily available in the reviewed literature. For

comparison, the related A1-selective agonist, N6-Cyclopentyladenosine (CPA), has reported Ki

values at human A1, A2A, and A3 receptors of 2.3 nM, 790 nM, and 43 nM, respectively, and

an EC50 at the human A2B receptor of 18,600 nM.

Adenosine A1 Receptor Signaling Pathway
N6-Cyclohexyladenosine primarily exerts its effects through the activation of the A1

adenosine receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway

involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP

(cAMP) levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b15620143?utm_src=pdf-body-img
https://www.benchchem.com/product/b15620143?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Identification of A1 and A2 adenosine receptors in the rat spinal cord - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Modulation of conventional outflow facility by the adenosine A1 agonist N6-
cyclohexyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

3. medchemexpress.com [medchemexpress.com]

4. Characterization of the A2 adenosine receptor labeled by [3H]NECA in rat striatal
membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-
SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [comparing the potency of N6-Cyclohexyladenosine
across species]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620143#comparing-the-potency-of-n6-
cyclohexyladenosine-across-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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